molecular formula C12H13ClO3 B13672114 Ethyl 2-(4-acetyl-2-chlorophenyl)acetate

Ethyl 2-(4-acetyl-2-chlorophenyl)acetate

Cat. No.: B13672114
M. Wt: 240.68 g/mol
InChI Key: POQZPFPKTLVFRB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetyl-2-chlorophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with a chlorine atom at the 2-position and an acetyl group at the 4-position. The compound’s structure includes an ethyl ester side chain linked to the phenyl ring via a methylene bridge.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 2-(4-acetyl-2-chlorophenyl)acetate

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)7-10-5-4-9(8(2)14)6-11(10)13/h4-6H,3,7H2,1-2H3

InChI Key

POQZPFPKTLVFRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-2-chlorophenyl)acetate typically involves the esterification of 2-(4-acetyl-2-chlorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-2-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-2-chlorophenyl)acetic acid.

    Reduction: Formation of 2-(4-hydroxy-2-chlorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-acetyl-2-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetyl-2-chlorophenyl)acetate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The chlorine atom may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent-Based Comparison

A. Chloro-Substituted Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Ethyl 2-(4-chlorophenyl)acetate C10H11ClO2 198.65 4-Cl Intermediate in drug synthesis
Ethyl 2-(4-chloro-2-nitrophenyl)acetate C10H10ClNO4 243.64 4-Cl, 2-NO2 Potential nitroaromatic reactivity
Ethyl 2-(4-acetyl-2-chlorophenyl)acetate* C12H13ClO3 ~256.68 2-Cl, 4-COCH3 Hypothesized enhanced lipophilicity -

Key Observations :

  • The nitro group in Ethyl 2-(4-chloro-2-nitrophenyl)acetate increases molecular weight and may enhance electrophilic reactivity compared to the acetyl-substituted target compound .

B. Acetyl-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Ethyl (2-acetyl-4-chlorophenoxy)acetate C12H13ClO4 256.68 2-COCH3, 4-Cl (phenoxy chain) Suspected use in polymer stabilization
Ethyl 2-[8-(3-chlorophenyl)-4-oxo...]acetate C15H15ClN4O3 334.76 3-Cl, ketimine/enamine forms Polymorphism (anticancer potential)


Key Observations :

  • The phenoxy chain in Ethyl (2-acetyl-4-chlorophenoxy)acetate introduces steric hindrance, contrasting with the direct phenyl substitution in the target compound .
  • Polymorphic forms (e.g., ketimine vs.

C. Amino- and Nitro-Substituted Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Ethyl 2-amino-2-(4-chlorophenyl)acetate HCl C10H12ClNO2·HCl 242.12 4-Cl, NH2 (charged) Enhanced solubility (pharmaceutical)
Ethyl 2-(4-chloro-2-nitrophenyl)acetate C10H10ClNO4 243.64 4-Cl, 2-NO2 Reactive nitro group for synthesis

Key Observations :

  • The amino group in ’s compound increases polarity and solubility via hydrochloride salt formation, contrasting with the neutral acetyl group in the target compound .
  • Nitro-substituted analogs () may exhibit higher reactivity in reduction or substitution reactions compared to acetylated derivatives .
Structural and Functional Insights
  • Biological Activity : While direct data are absent, analogs like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (F) show structural similarities to bioactive molecules, suggesting possible antimicrobial or anticancer applications .
  • Synthetic Routes: outlines a synthesis pathway for Ethyl 2-(4-chlorophenyl)acetate using diethyl oxalate and (4-chlorophenyl)methanol, which could be adapted for the target compound by introducing acetylation steps .

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